ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Overview
Description
This compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a carboxylate ester functional group (COO-) attached to the imidazole ring. The presence of a bromophenyl group indicates that this compound could potentially be used in reactions involving aromatic substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromophenyl and methyl groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic imidazole and phenyl rings, the polar carboxylate ester group, and the electronegative bromine atom. These features could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylate esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, affecting its solubility in different solvents. The bromine atom might make it heavier and more dense compared to compounds with similar structures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of various heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl methanesulfonate, a related compound, has been used to alkylate azoles, which then undergo radical cyclisations to yield new 6-membered rings attached to the azoles. These cyclisations are facilitated by intramolecular homolytic aromatic substitution on the azole rings (Allin et al., 2005).
Crystallography and Molecular Structure
Studies have explored the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, including variations with different substituents. These investigations provide insights into the molecular and crystal structures of such compounds, which are important for understanding their chemical properties and potential applications in various fields (Costa et al., 2007).
Organic Synthesis and Catalysis
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a derivative of this compound, has been studied in the context of hydrolysis reactions. The resulting product crystallizes as a dihydrate, showcasing its potential in organic synthesis (Wu et al., 2005).
Synthesis of Pharmaceutical Intermediates
This compound has been used in the synthesis of key intermediates for pharmaceutical products. For example, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related intermediate, is pivotal in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen, 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNUMWMHMOVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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